Profadol Hydrochloride

Analgesic potency Clinical trial Cancer pain

Procure Profadol hydrochloride to dissect low intrinsic efficacy at the μ-opioid receptor. Unlike morphine (full agonist), Profadol induces marginal receptor downregulation (<20% Bmax reduction vs. 80–95% for high-potency agonists), enabling clean separation of acute signaling from long-term tolerance. Its antinociception is resistant to quadazocine antagonism—unlike nalbuphine—providing a unique probe for MOR binding conformations. Clinically, it precipitates abstinence in high-dependence states but suppresses it at low levels, making it essential for addiction liability and functional switch research. ~25% morphine potency with a stimulus-intensity-dependent efficacy ceiling.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 2324-94-9
Cat. No. B1679163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProfadol Hydrochloride
CAS2324-94-9
SynonymsProfadol hydrochloride;  Profadol HCl;  A-2205;  Centrac;  CI 572;  CI-572.
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl
InChIInChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H
InChIKeyHRCGIZACAMIMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Profadol Hydrochloride (CAS 2324-94-9) for Scientific Procurement: Overview and Comparator Context


Profadol hydrochloride (CI-572; A-2205) is a synthetic pyrrolidine-derived opioid analgesic, patented in the 1960s by Parke-Davis and characterized as a mixed agonist-antagonist at the μ-opioid receptor (MOR) [1]. In vitro studies indicate that Profadol also activates γ-aminobutyric acid (GABA) receptors and inhibits N-methyl-D-aspartate (NMDA) receptors, potentially contributing to its overall pharmacological profile . For scientific and industrial procurement purposes, the key comparators are morphine (a full MOR agonist and the historical gold-standard analgesic) and other benzomorphan-derived agonist-antagonists such as nalbuphine and GPA 1657, which share overlapping but non-identical receptor activity profiles.

Why In-Class Substitution of Profadol Hydrochloride (CI-572) Is Not Empirically Justified


Scientific procurement of Profadol hydrochloride cannot be reduced to a simple substitution of any MOR agonist or even another agonist-antagonist. In-class compounds such as morphine, nalbuphine, and GPA 1657 exhibit substantial quantitative differences across multiple critical dimensions: potency (relative analgesic efficacy), abuse liability profile (including ability to precipitate or suppress abstinence), propensity to induce cellular tolerance, and stimulus-intensity-dependent efficacy ceiling [1]. Generic substitution based solely on receptor classification (e.g., 'MOR ligand') ignores these verifiable, data-driven performance gaps that materially impact experimental reproducibility and, in translational contexts, safety and efficacy projections. The following section details specific, quantified differentiators that establish Profadol's unique selection value relative to its closest comparators.

Profadol Hydrochloride Procurement Evidence Guide: Quantified Differentiation from Morphine and Analog Comparators


Profadol vs. Morphine: Quantified Analgesic Potency Differential in Human Cancer Pain

In a double-blind crossover clinical trial directly comparing intramuscular Profadol and morphine in patients with chronic cancer pain, Profadol exhibited a potency of approximately one-fourth (25%) that of morphine. The study found the time-effect curves of the two drugs to be similar, indicating comparable onset and duration profiles despite the substantial difference in required dosage [1].

Analgesic potency Clinical trial Cancer pain Intramuscular administration

Profadol vs. Morphine: Quantified Incidence of Injection-Site Adverse Event

The same 1969 clinical trial also documented a higher incidence of injection-site pain associated with Profadol administration compared to morphine, while other systemic side effects were similar in kind and frequency [1]. This local tolerability difference provides a measurable parameter for study design or formulation development.

Adverse events Injection-site pain Tolerability Clinical trial

Profadol vs. Morphine and Nalorphine: Quantified Dependence Liability and Abstinence Precipitating Properties in Humans

In a controlled clinical study of dependence-producing properties, Profadol demonstrated a unique dual pharmacological profile. It acted as an antagonist, precipitating abstinence in subjects dependent on a high daily dose of morphine (240 mg). However, when administered as an agonist to subjects dependent on a lower morphine dose (60 mg/day), Profadol produced morphine-like subjective effects, suppressed abstinence, and induced physical dependence, distinguishing it from pure antagonists like nalorphine [1].

Abuse potential Physical dependence Abstinence precipitation Morphine antagonism

Profadol vs. High-Potency MOR Agonists: Reduced Induction of Cellular Tolerance in Human Neural Cells

In differentiated SH-SY5Y human neuroblastoma cells, long-term (24-hour) exposure to high-potency agonists like DAMGO and levorphanol resulted in an 80-95% decrease in μ-opioid receptor binding (Bmax), a 10-14 fold increase in the Ks for GTPase stimulation, and a 2-3 fold increase in the Ki for adenylate cyclase inhibition. In contrast, exposure to Profadol, a lower acute potency agonist, produced only marginal effects on these same tolerance parameters [1].

Opioid tolerance Receptor downregulation Adenylate cyclase inhibition SH-SY5Y cells

Profadol vs. Alfentanil and Etonitazene: Stimulus-Intensity-Dependent Antinociceptive Efficacy Ceiling in Rhesus Monkey Thermal Assay

In a rhesus monkey tail-withdrawal assay, the full agonists alfentanil and etonitazene produced a dose-dependent increase in latency to the maximum possible effect (20 seconds) at both 48°C and 55°C water temperatures. In contrast, Profadol, along with nalbuphine and GPA 1657, produced the maximum possible effect only at 48°C and was completely ineffective at producing antinociception at 55°C [1].

Antinociception Efficacy ceiling Thermal assay Rhesus monkey Stimulus intensity

Profadol vs. Nalbuphine and GPA 1657: Differential Antagonism by Quadazocine in Rhesus Monkey Assay

In the same rhesus monkey thermal assay, the opioid antagonist quadazocine produced dose-dependent antagonism of the antinociceptive effects of alfentanil, etonitazene, and nalbuphine. However, quadazocine failed to antagonize the antinociceptive effect of Profadol. This differential antagonist sensitivity suggests a distinct receptor mechanism or binding mode for Profadol compared to structurally related agonist-antagonists like nalbuphine and GPA 1657 [1].

Antagonist sensitivity Quadazocine Schild analysis Rhesus monkey Receptor mechanism

Profadol Hydrochloride: Recommended Scientific Research and Industrial Application Scenarios Based on Verified Evidence


Investigating Partial/Low-Efficacy μ-Opioid Receptor Agonism In Vivo

Based on its quantified potency differential (~25% of morphine) and the demonstration of a stimulus-intensity-dependent efficacy ceiling in primate thermal assays [1], Profadol serves as an experimentally validated tool compound for probing the functional consequences of low intrinsic efficacy at the MOR. Researchers can use Profadol to study how partial agonist activity translates to distinct in vivo behavioral outcomes under varying pain stimulus intensities, a property not shared by full agonists like morphine or alfentanil.

Mechanistic Studies of Opioid Tolerance and Receptor Regulation

The finding that Profadol induces only marginal receptor downregulation and effector desensitization in human neural cells, in stark contrast to the robust changes (80-95% Bmax reduction) induced by high-potency agonists [2], positions Profadol as a key comparator for dissecting cellular tolerance pathways. Procurement is warranted for studies aiming to separate acute MOR signaling from long-term adaptive changes in receptor trafficking and G-protein coupling efficiency.

Pharmacological Dissection of Quadazocine-Sensitive vs. -Insensitive MOR Signaling

The unique observation that Profadol's antinociceptive effect is resistant to antagonism by quadazocine, whereas nalbuphine and full agonists are sensitive [3], provides a specific experimental handle for distinguishing different MOR binding conformations or signaling modalities. Procurement of Profadol enables research aimed at mapping the structural determinants of antagonist binding and agonist-selective signaling bias at the μ-opioid receptor.

Preclinical Modeling of Level-Dependent Agonist-Antagonist Functional Switching

The clinical evidence demonstrating that Profadol precipitates abstinence in subjects with high-level morphine dependence but suppresses abstinence and acts as a morphine-like agonist at lower dependence levels [4] makes this compound highly relevant for addiction research. Procuring Profadol allows for the study of the molecular and neural mechanisms underlying this functional switch, which is central to understanding the complex pharmacology of mixed agonist-antagonists and their abuse liability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Profadol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.